molecular formula C₂₀H₁₇D₇N₂O₅ B1153159 PD 144418-d7 Oxalate

PD 144418-d7 Oxalate

Cat. No.: B1153159
M. Wt: 379.46
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Sigma-1 (σ1) Receptors in Neurobiological Systems

These receptors are widely distributed throughout the body, with particularly high concentrations in the central nervous system (CNS). wikipedia.orgresearchgate.net Within the CNS, they are involved in regulating various processes, including neurotransmitter release and neuronal plasticity. nih.govresearchgate.net Due to their extensive roles in fundamental cellular functions, σ1 receptors have been implicated in a wide range of neurological and psychiatric conditions, such as schizophrenia, clinical depression, neurodegenerative diseases like Alzheimer's and Parkinson's disease, and the effects of substance abuse. wikipedia.orgnih.govresearchgate.net The receptor's ability to interact with a diverse array of chemical compounds and influence multiple signaling pathways makes it a significant target for therapeutic research. researchgate.net

Historical Context of Ligand Discovery in Sigma Receptor Research

The journey to understanding sigma receptors began with a case of mistaken identity. In 1976, they were first proposed as a subtype of opioid receptors to explain the unique psychotomimetic effects of the benzomorphan (B1203429) compound (±)-SKF-10,047, which were not blocked by traditional opioid antagonists. nih.govtandfonline.comtaylorandfrancis.com The name 'sigma' was derived from the 'S' in SKF-10,047. tandfonline.com

Subsequent research in the early 1980s revealed that while the (-)-isomer of SKF-10,047 had opioid-like effects, the (+)-isomer produced actions that were insensitive to opioid antagonists. tandfonline.com This led to the discovery of a distinct binding site that was not an opioid receptor. nih.gov For a period, these sites were thought to be identical to phencyclidine (PCP) sites on the NMDA receptor, but this hypothesis was later refuted. tandfonline.com A major milestone was the differentiation of sigma receptors into two main subtypes, σ1 and σ2, based on differences in their size, tissue distribution, and binding affinities for various ligands. tandfonline.comtaylorandfrancis.com The σ1 receptor was first cloned from a guinea pig in 1996, which confirmed it was a unique protein with no structural similarity to any known mammalian receptors, including opioid receptors. nih.govtaylorandfrancis.comwikipedia.org This discovery opened the door for more targeted research into its specific functions.

Year Milestone in Sigma Receptor Research
1976 First proposed as a subtype of opioid receptor by Martin et al. to explain the effects of (±)-SKF-10,047. nih.govtandfonline.com
1982 Identified as a unique, non-opioid binding site by Su, as it was insensitive to the opioid antagonist naloxone. nih.govtaylorandfrancis.com
Late 1980s Differentiated from NMDA/PCP receptor sites. tandfonline.com
Early 1990s Classified into two subtypes: sigma-1 (σ1) and sigma-2 (σ2). tandfonline.comtaylorandfrancis.com
1996 The σ1 receptor was successfully cloned, revealing its unique protein structure. nih.govtaylorandfrancis.com
2017 The protein corresponding to the σ2 receptor was sequenced. taylorandfrancis.com

Rationale for Investigating Selective Sigma-1 Receptor Ligands like PD 144418

The discovery and characterization of the σ1 receptor as a distinct entity spurred the development of ligands that could selectively bind to it. The rationale for pursuing high selectivity is twofold: it provides a precise tool for scientific investigation and holds potential for more targeted therapeutic interventions. Selective ligands allow researchers to isolate and study the specific roles of the σ1 receptor without the confounding effects of binding to other receptors, such as the σ2 subtype or various neurotransmitter receptors. nih.govgoogle.com

PD 144418 is a prime example of such a compound, developed to be a potent and highly selective ligand for the σ1 receptor. medchemexpress.comwikipedia.org Its affinity for the σ1 receptor is exceptionally high, while its affinity for the σ2 receptor is significantly lower. nih.gov This selectivity has been quantified in binding studies, which measure the concentration of a ligand required to inhibit the binding of a radiolabeled standard by 50% (Ki). The lower the Ki value, the higher the binding affinity. PD 144418 exhibits a Ki of approximately 0.08 nM for the σ1 receptor, compared to 1377 nM for the σ2 receptor, making it over 17,000 times more selective for the σ1 subtype. nih.govwikipedia.org This remarkable selectivity ensures that its observed effects in research settings can be confidently attributed to its interaction with the σ1 receptor. nih.gov Studies have confirmed that PD 144418 lacks significant affinity for a wide range of other receptors, further cementing its status as a specific pharmacological tool. nih.govrndsystems.com In preclinical studies, PD 144418 has been shown to antagonize behaviors induced by substances like mescaline and cocaine and to modulate the effects of neurotransmitter systems, suggesting potential antipsychotic properties. nih.govrndsystems.commedchemexpress.com

Receptor Subtype Binding Affinity (Ki) of PD 144418
Sigma-1 (σ1)0.08 nM nih.govrndsystems.commedchemexpress.com
Sigma-2 (σ2)1377 nM nih.govrndsystems.commedchemexpress.com

Significance of Stable Isotope Labeled Compounds (e.g., PD 144418-d7 Oxalate) in Advanced Pharmacological Research Methodologies

Stable isotope labeling is a powerful technique used in pharmacological research to trace the fate of a molecule within a biological system. symeres.commoravek.com This method involves replacing one or more atoms in a compound with their non-radioactive (stable) isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-¹² (¹²C) with carbon-¹³ (¹³C), or nitrogen-¹⁴ (¹⁴N) with nitrogen-¹⁵ (¹⁵N). symeres.commedchemexpress.com A crucial advantage of this technique is that the labeled compound retains the same biological and chemical properties as the unlabeled version, meaning it interacts with its target receptor in the same way. moravek.com However, the change in mass allows the labeled compound and its metabolites to be distinguished and quantified using sensitive analytical instruments like mass spectrometers. symeres.comnih.gov

The use of stable isotope-labeled compounds like PD 144418-d7 Oxalate (B1200264) is indispensable for several types of advanced research. In Drug Metabolism and Pharmacokinetics (DMPK) studies, these labeled compounds are used as internal standards for the precise quantification of the drug in biological samples (e.g., blood, plasma, tissue). symeres.comnih.gov This allows for the accurate determination of how a drug is absorbed, distributed, metabolized, and excreted. moravek.comnih.gov Furthermore, this technique is instrumental in identifying metabolic pathways by helping to elucidate the structures of metabolites formed from the parent drug. medchemexpress.comnih.gov The ability to track molecules with high precision without altering their inherent activity makes stable isotope labeling a cornerstone of modern drug discovery and development. symeres.com

Properties

Molecular Formula

C₂₀H₁₇D₇N₂O₅

Molecular Weight

379.46

Synonyms

1,2,3,6-Tetrahydro-5-[3-(4-methylphenyl)-5-isoxazolyl]-1-propylpyridine-d7 Oxalate; 

Origin of Product

United States

Pharmacological Characterization of Pd 144418 and Its Receptor Interactions

Binding Affinity and Selectivity Profiles

The defining characteristic of PD 144418 is its exceptional affinity and selectivity for the σ₁ receptor over the σ₂ subtype and other neurotransmitter receptors. nih.govmedchemexpress.comtocris.com This has been consistently demonstrated across multiple in vitro binding studies.

PD 144418 exhibits a very high affinity for the σ₁ receptor, with dissociation constants (Kᵢ) in the sub-nanomolar range. Initial characterization by Akunne and colleagues (1997) using ³H-pentazocine in guinea pig brain membranes reported a Kᵢ value of 0.08 nM. nih.govnih.gov A later study by Lever et al. (2014) confirmed this high affinity, observing a Kᵢ of 0.46 ± 0.04 nM in guinea pig brain membranes and an even more potent Kᵢ of 0.19 ± 0.05 nM in mouse brain membranes against a different radioligand. nih.gov The slight variation in these values can be attributed to differences in experimental conditions and the radioligands used. nih.gov

In stark contrast to its high affinity for the σ₁ receptor, PD 144418 demonstrates a significantly lower affinity for the σ₂ receptor. Studies have consistently reported Kᵢ values for the σ₂ receptor in the micromolar range. Akunne et al. (1997) determined the Kᵢ for σ₂ sites to be 1377 nM. nih.govmedchemexpress.comtocris.comrndsystems.com Similarly, Lever et al. (2014) found a Kᵢ of 1654 nM for σ₂ receptors. nih.gov This vast difference in binding affinity results in an exceptionally high selectivity ratio for the σ₁ receptor, calculated to be as high as 17,000-fold. nih.gov

The high selectivity of PD 144418 is further underscored by its lack of significant affinity for a broad panel of other neurochemical targets. tocris.comrndsystems.com Extensive receptor binding studies have shown that PD 144418 has weak affinities (Kᵢ values >10,000 nM) for over 45 other sites, including dopaminergic, adrenergic, and muscarinic receptors. nih.govnih.gov Furthermore, it shows minimal interaction with key neurotransmitter transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov This clean off-target profile makes PD 144418 an invaluable pharmacological tool for isolating and studying the specific functions of the σ₁ receptor.

Ligand-Receptor Interaction Dynamics

The interaction between PD 144418 and the σ₁ receptor is not only a matter of high affinity but also involves complex kinetics and specific structural engagements, which have been elucidated through kinetic studies and computational modeling.

Kinetic analyses reveal that the binding and dissociation of ligands at the σ₁ receptor are complex, multi-step processes. researchgate.net Studies have demonstrated that ligand interaction with the σ₁ receptor is characterized by extraordinarily slow kinetics, which are limited by conformational changes within the receptor itself. researchgate.net This suggests a dynamic process where the receptor undergoes structural rearrangement to accommodate the ligand, contributing to the stability of the ligand-receptor complex. The crystal structure of the human σ₁ receptor bound to PD 144418 shows it as an antagonist. biorxiv.org

The elucidation of the crystal structure of the human σ₁ receptor in complex with PD 144418 (PDB ID: 5HK1) has been a cornerstone for understanding its binding mechanism at a molecular level. researchgate.netnih.govfrontiersin.org This structural information provides a precise template for computational docking studies.

The general methodology for these studies involves several key steps:

Protein Preparation : The coordinates of the σ₁ receptor are extracted from the crystal structure. frontiersin.org

Binding Site Definition : A grid box, typically 20 Å x 20 Å x 20 Å, is centered on the location of the co-crystallized ligand (PD 144418) to define the active binding pocket. frontiersin.org

Ligand Docking : Using specialized software, such as Glide, researchers can computationally place or "dock" other molecules into this defined binding site. frontiersin.org This process predicts the preferred orientation and conformation of the ligand within the receptor.

Interaction Analysis : The resulting docking poses are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the binding site. frontiersin.org

These computational approaches, often combined with molecular dynamics (MD) simulations, help to reconstruct the entire ligand binding pathway and explain the structure-activity relationships (SAR) observed for different σ₁ receptor ligands. researchgate.netfrontiersin.org For instance, simulations show that ligand binding requires at least two significant conformational changes in the receptor. researchgate.net This synergy of crystallography and computational modeling provides a powerful framework for the rational design of new, even more selective σ₁ receptor ligands.

In Vitro Research Paradigms and Cellular Mechanisms

Investigations in Isolated Tissue Preparations

Studies using ex vivo tissue preparations have been crucial in understanding the functional consequences of σ1 receptor engagement by PD 144418.

In vitro experiments utilizing rat cerebellar slices have shown that PD 144418 can reverse the increase in cyclic GMP (cGMP) induced by N-Methyl-D-Aspartate (NMDA). nih.govmolnova.comresearchgate.net Importantly, the compound achieves this modulation without affecting the baseline levels of cGMP in the tissue. medchemexpress.comresearchgate.net This specific action points to a regulatory role in the glutamatergic system, mediated through its interaction with sigma receptors.

The findings from the studies on NMDA-induced cGMP production suggest that σ1 sites are significant in the regulation of glutamine-induced actions. molnova.comresearchgate.netmedchemexpress.com By reversing the effects of NMDA, an ionotropic glutamate (B1630785) receptor, PD 144418 demonstrates the influence of σ1 receptor ligands on this excitatory neurotransmitter system. nih.govmedchemexpress.com

Neurochemical Modulation in Cellular Systems

Research has also explored how PD 144418 influences the synthesis and metabolism of key neurotransmitters, both alone and in combination with other neuroactive agents.

When administered by itself, PD 144418 has been found to have no discernible effect on the synthesis pathways of 5-hydroxytryptamine (5-HT, serotonin) and dopamine (B1211576) (DA). nih.govmedchemexpress.commolnova.com This indicates that its primary mechanism of action is not a direct modulation of the basal synthesis rates of these critical monoamine neurotransmitters. researchgate.net

A significant interaction has been observed when PD 144418 is co-administered with haloperidol (B65202), a classic antipsychotic and dopamine receptor antagonist. patsnap.comcancer.gov In the mesolimbic region of the brain, PD 144418 potentiates the decrease in 5-hydroxytryptophan (B29612) (a precursor to serotonin) that is caused by haloperidol. nih.govmolnova.commedchemexpress.com This synergistic effect suggests that σ1 receptor modulation can influence the neurochemical changes induced by dopamine D2 receptor blockade in specific brain circuits. researchgate.netpatsnap.com

Receptor Binding Assays and Radioligand Applications

Receptor binding studies have been fundamental in defining the pharmacological profile of PD 144418, establishing it as a highly selective tool for studying the σ1 receptor. nih.gov These studies determine the affinity of a ligand for its target, typically expressed as the inhibition constant (Ki). medchemexpress.com

PD 144418 exhibits a remarkably high affinity and selectivity for the σ1 receptor compared to the σ2 subtype. molnova.com Affinity values determined in binding assays using guinea pig brain membranes consistently demonstrate this profile. nih.govresearchgate.net Furthermore, extensive binding studies have confirmed that PD 144418 lacks significant affinity for a wide array of other sites, including dopaminergic, adrenergic, and muscarinic receptors. nih.gov

Table 1: Receptor Binding Affinity of PD 144418

Receptor Subtype Ki (nM) Selectivity (σ2/σ1)
Sigma-1 (σ1) 0.08 >17,000-fold
Sigma-2 (σ2) 1377

Data sourced from competitive binding assays. nih.govmolnova.comresearchgate.netmedchemexpress.com

Due to its high affinity and selectivity, PD 144418 is also employed as a tool in radioligand applications, particularly in positron emission tomography (PET) imaging studies. scienceopen.comnih.gov In this context, it is used as a reference antagonist in blocking studies. nih.gov By administering PD 144418, researchers can demonstrate that the binding of a novel radioligand in the brain is specific to the σ1 receptor; a significant reduction in the radioligand's signal upon pre-treatment with PD 144418 confirms target engagement. scienceopen.comnih.gov

Utilization of Tritiated Ligands for σ1 and σ2 Site Affinity Determination

The determination of binding affinities for sigma receptor ligands like PD 144418 heavily relies on radioligand binding assays, which often utilize tritiated ([³H]) ligands. nih.gov These assays are fundamental in characterizing the interaction of new compounds with their target receptors.

For the σ1 receptor, ³H-pentazocine is a commonly used selective radioligand. nih.govsigmaaldrich.com In a typical competition binding assay, a constant concentration of ³H-pentazocine is incubated with a tissue homogenate or cell line expressing σ1 receptors, along with varying concentrations of the unlabeled compound being tested (e.g., PD 144418). By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be calculated, providing a quantitative measure of its affinity.

For the σ2 receptor, a common radioligand is [³H]di-o-tolylguanidine ([³H]DTG), which binds to both σ1 and σ2 receptors with similar affinity. nih.gov To selectively measure binding to σ2 sites, a masking agent that blocks σ1 sites, such as (+)-pentazocine, is included in the assay. mdpi.com However, the use of masking agents can sometimes introduce bias. mdpi.com More recently, selective σ2 radioligands like [¹²⁵I]RHM-4 have been developed to circumvent this issue. mdpi.comupenn.edu

The development of σ2-selective tritiated ligands, such as [³H]Lu 28-179 (siramesine), [³H]RHM-1, and [³H]PB28, has also advanced the specific study of this receptor subtype. nih.gov These tools are critical for accurately determining the affinity and selectivity of compounds like PD 144418 for both sigma receptor subtypes.

Development of Fluorescent Probes for Sigma Receptor Study (General Methodology)

Fluorescent probes represent a powerful alternative to radioligands for studying sigma receptors in living cells, enabling techniques like confocal microscopy and flow cytometry. nih.gov The general methodology for developing these probes involves chemically linking a fluorescent tag (fluorophore) to a known sigma receptor ligand.

The design of a fluorescent probe requires a careful balance between maintaining high binding affinity for the target receptor and preserving the favorable photophysical properties of the fluorophore. nih.gov The choice of the ligand scaffold is critical; it should be a high-affinity and selective ligand for the desired sigma receptor subtype. The fluorophore is typically attached via a linker, and the nature and length of this linker can significantly impact the binding affinity and selectivity of the resulting probe. researchgate.net

Several fluorescent probes for both σ1 and σ2 receptors have been developed. For instance, fluorescent tracers for the σ1 receptor have been created by functionalizing well-characterized σ1 ligands. nih.gov These probes have been successfully used in competition binding studies via flow cytometry, offering a non-radioactive method for affinity determination. nih.gov

For the σ2 receptor, various fluorescent ligands have been synthesized. researchgate.netacs.orgresearchgate.net These probes have been instrumental in visualizing σ2 receptors in living cells and studying their subcellular localization. researchgate.net Some have been designed with green-emitting fluorophores, while more recent developments have produced red-emitting probes, which can be advantageous in certain biological imaging applications. acs.orgacs.org The development of these tools continues to enhance the understanding of sigma receptor biology and the mechanisms of action of ligands like PD 144418.

In Vivo Research Models for Behavioral and Pharmacological Phenotypes

Behavioral Neuroscience Models

Behavioral models in neuroscience are instrumental in assessing the functional consequences of pharmacological interventions. For PD 144418, these models have been pivotal in characterizing its antipsychotic-like potential and its influence on stimulant-induced behaviors, while also defining the boundaries of its psychoactive profile.

Antagonism of Mescaline-Induced Scratching Behavior

A classic preclinical screen for potential antipsychotic activity involves the antagonism of scratching behavior induced by hallucinogens like mescaline in rodents. medchemexpress.comnih.gov PD 144418 has demonstrated efficacy in this model. When administered to male CD-1 mice, PD 144418 effectively antagonized mescaline-induced scratching. medchemexpress.commedchemexpress.com This effect was observed at doses that did not independently alter the spontaneous motor activity of the animals, suggesting a specific antagonism of the hallucinogenic effects rather than a general sedative action. medchemexpress.comnih.gov The effective dose for this antagonism points to the potential antipsychotic properties of PD 144418, a characteristic shared with other sigma ligands. nih.govncats.io

Attenuation of Stimulant-Induced Hyperactivity (e.g., Cocaine, Methamphetamine)

The role of σ1 receptors in the behavioral effects of psychostimulants like cocaine and methamphetamine has been an area of active research. Studies have shown that PD 144418 can dose-dependently attenuate the hyperactivity induced by these stimulants in mice. rndsystems.commedkoo.com

In the case of cocaine, pretreatment with PD 144418 was found to reduce the subsequent locomotor hyperactivity caused by cocaine administration. rndsystems.comnih.gov This attenuation of cocaine's motor stimulatory effects showed a strong correlation with the occupancy of cerebral σ1 receptors by PD 144418. nih.gov

Similarly, research has demonstrated that PD 144418 can suppress the hyperactivity induced by an acute injection of methamphetamine in a dose-dependent manner. researchgate.netnih.gov Furthermore, studies on methamphetamine sensitization, a model for the development of drug addiction, revealed that PD 144418 could prevent the initiation of sensitization, although it did not affect the expression of already established sensitization. researchgate.netnih.gov These findings suggest a potential therapeutic role for σ1 receptor antagonists in mitigating the stimulant and addictive properties of methamphetamine. researchgate.net

Absence of Anxiolytic and Antidepressant-Like Properties in Specific Animal Models

While showing promise in models related to psychosis and stimulant abuse, the therapeutic profile of PD 144418 appears to be specific. Behavioral pharmacology studies have indicated that PD 144418 does not exhibit anxiolytic or antidepressant-like properties in the animal models utilized. nih.govresearchgate.netacs.org This lack of effect in models of anxiety and depression helps to delineate the specific neuropharmacological domain of action for this selective σ1 receptor antagonist, suggesting that its primary influence is not on the neural circuits governing these particular affective states. nih.gov

Neuropharmacological Investigations in Rodent Models

To understand the mechanisms underlying its behavioral effects, neuropharmacological studies have been conducted to examine how PD 144418 interacts with the central nervous system at a molecular and regional level.

Modulation of Central Nervous System (CNS) Actions by σ1 Sites

In vitro and in vivo studies have provided evidence that σ1 sites are important in modulating various CNS actions, and PD 144418 has been a key tool in this research. nih.govresearchgate.net For instance, in rat cerebellar slices, PD 144418 was found to reverse the increase in cyclic GMP (cGMP) induced by N-methyl-D-aspartate (NMDA), without altering basal cGMP levels. medchemexpress.comnih.gov This suggests that σ1 sites may play a regulatory role in glutamatergic neurotransmission. medchemexpress.com

Furthermore, while PD 144418 on its own does not affect the synthesis of serotonin (B10506) (5-HT) or dopamine (B1211576) (DA), it can potentiate the decrease in 5-hydroxytryptophan (B29612) (a precursor to serotonin) in the mesolimbic region when co-administered with haloperidol (B65202). medchemexpress.comnih.gov These findings underscore the modulatory role of σ1 receptors in the CNS, a function that is effectively antagonized by PD 144418. nih.gov

Receptor Occupancy Studies in Cerebral Regions using PD 144418

To connect the behavioral effects of PD 144418 to its direct action in the brain, receptor occupancy studies have been performed. These studies have confirmed that PD 144418 binds to σ1 sites in the brain in a dose-dependent manner. nih.gov In mice, the in vivo ED₅₀ for binding to central σ1 sites in the whole brain was determined to be 0.22 μmol/kg. nih.govresearchgate.net

Crucially, a strong correlation (r² = 0.88) was established between the reduction in cocaine-induced hyperactivity and the increasing occupancy of cerebral σ1 receptors by PD 144418. nih.govresearchgate.net The behavioral ED₅₀ of 0.79 μmol/kg for attenuating cocaine's effects corresponded to approximately 80% occupancy of the σ1 receptors. nih.govresearchgate.net Importantly, these studies also showed that PD 144418 does not occupy the dopamine transporter (DAT) at effective doses, confirming its selectivity. nih.gov Significant σ1 receptor occupancy and the ability to mitigate cocaine's motor effects were observed for as long as 16 hours after a single dose of PD 144418. nih.govresearchgate.net

Table 1: Behavioral Effects of PD 144418 in Rodent Models

Behavioral Model Effect of PD 144418 Animal Model Key Findings
Mescaline-Induced Scratching Antagonism Male CD-1 Mice Suggests potential antipsychotic properties. medchemexpress.comnih.gov
Cocaine-Induced Hyperactivity Attenuation Mice Effect correlates with cerebral σ1 receptor occupancy. rndsystems.comnih.gov
Methamphetamine-Induced Hyperactivity Attenuation Mice Suppresses acute hyperactivity and prevents sensitization initiation. researchgate.netnih.gov
Models of Anxiety No anxiolytic-like effect Rodents Defines the specific psychoactive profile. nih.govresearchgate.net
Models of Depression No antidepressant-like effect Rodents Defines the specific psychoactive profile. nih.govresearchgate.net

Table 2: Neuropharmacological Profile of PD 144418

Parameter Finding Model System Significance
σ1 Receptor Binding Affinity (Ki) 0.08 nM Guinea Pig Brain Membranes High affinity and selectivity for σ1 over σ2 receptors. medchemexpress.comnih.gov
σ2 Receptor Binding Affinity (Ki) 1377 nM Rodent Neuronal NG108-15 Cell Membranes High affinity and selectivity for σ1 over σ2 receptors. medchemexpress.comnih.gov
In Vivo σ1 Receptor Occupancy (ED₅₀) 0.22 μmol/kg Mouse Whole Brain Demonstrates potent binding in a living system. nih.govresearchgate.net
Modulation of NMDA-induced cGMP Reversal Rat Cerebellar Slices Suggests a role in regulating glutamatergic signaling. medchemexpress.comnih.gov
Effect on Dopamine Transporter (DAT) No significant occupancy Mouse Brain Confirms selectivity of action. nih.gov

Methodological Considerations in Animal Model Design for Sigma Ligand Research

The design of animal models for investigating sigma ligands, such as PD 144418, requires careful consideration of various factors to ensure the validity and translatability of the findings. altex.org The unique properties of sigma receptors, which are not classical neurotransmitter receptors but rather intracellular chaperones, present distinct challenges in creating robust and informative in vivo experimental paradigms. frontiersin.org

A primary consideration is the choice of animal model itself. Rodent models, particularly mice and rats, are frequently used to study the behavioral and pharmacological effects of sigma ligands. mdpi.com These models are valuable for assessing phenotypes relevant to neuropsychiatric and neurodegenerative disorders, where sigma-1 receptors are implicated. rsc.org For instance, models of neuropathic pain, cocaine-induced convulsions, and cognitive deficits are commonly employed. rsc.org The selection of the species and strain is critical, as genetic differences can influence behavioral outcomes and drug responses. mdpi.com Furthermore, the ethical use and welfare of experimental animals are paramount, adhering to principles such as the 3Rs (Replacement, Reduction, and Refinement). kosinmedj.org

Distinguishing between agonist and antagonist activity of a sigma ligand is a key objective in preclinical research. rsc.org Behavioral pharmacology assays are instrumental in this characterization. For example, sigma-1 receptor agonists like (+)-pentazocine are known to diminish opioid analgesia, while antagonists potentiate it. rsc.org Therefore, a common approach is to evaluate a novel ligand's effect in combination with an opioid in a pain model, such as the tail-flick or formalin test. rsc.org Similarly, the cocaine-induced convulsion model in mice is a well-established method; sigma-1 antagonists tend to protect against cocaine's toxic effects, whereas agonists can exacerbate them. rsc.org

PD 144418, a potent and highly selective sigma-1 receptor antagonist, has been characterized using such models. medchemexpress.comnih.gov Research has shown its ability to antagonize mescaline-induced scratching and attenuate cocaine-induced hyperactivity in mice, actions that suggest potential antipsychotic properties. nih.govrndsystems.com However, it did not show anxiolytic or antidepressant effects in the specific models used in early studies. nih.gov

The table below summarizes the receptor binding affinity of PD 144418, highlighting its selectivity for the sigma-1 receptor over the sigma-2 receptor.

Receptor Binding Profile of PD 144418
Receptor SubtypeKi (nM)
Sigma-1 (σ1)0.08
Sigma-2 (σ2)1377

Data sourced from multiple studies. medchemexpress.comnih.govrndsystems.comresearchgate.net

Further studies have explored the role of sigma-1 receptors in motivation and reward using operant conditioning tasks. In one such study, the effects of PD 144418 were tested on rats trained to work for food rewards. The results indicated that the compound could reduce the motivation to work for food, particularly under a progressive ratio schedule of reinforcement, which is a measure of the effort an animal is willing to expend. researchgate.net

The following table presents findings from a study examining the effect of PD 144418 on operant responding for different food rewards in rats.

Effect of PD 144418 (10 µmol/kg) on Operant Responding in Rats
Reinforcement ScheduleReinforcerOutcome
Fixed Ratio (FR2)Chow PelletsSignificantly attenuated active lever responses
Fixed Ratio (FR2)Sucrose PelletsNo significant decrease in active lever responses
Progressive Ratio (PR)Chow PelletsSignificantly reduced breakpoint (motivation)
Progressive Ratio (PR)Sucrose PelletsSignificantly reduced breakpoint (motivation)

These findings suggest that PD 144418 reduces the motivational effort for a food-reinforced behavior. researchgate.net

In addition to behavioral models, neurochemical and biochemical techniques are essential. Studies with PD 144418 have shown that while it has no direct effect on dopamine or serotonin synthesis, it can potentiate the effects of other drugs like haloperidol in the mesolimbic region. nih.govresearchgate.net In vitro, PD 144418 was found to reverse the increase in cyclic GMP (cGMP) induced by N-methyl-D-aspartate (NMDA) in rat cerebellar slices, indicating a modulatory role in glutamatergic neurotransmission. medchemexpress.comnih.govmedchemexpress.com

Methodological quality is a significant concern that can affect the utility of animal models. altex.org Factors such as the use of anesthetics that may interfere with experimental outcomes and substantial variation in the assessed parameters can limit the human predictivity of animal experiments. altex.org Therefore, rigorous experimental design, including appropriate controls, randomization, and blinding, is crucial for obtaining reliable data in sigma ligand research.

Studies Utilizing Deuterated Pd 144418 Pd 144418 D7 Oxalate

Applications in Metabolic Fate Research (Preclinical)

The investigation of a drug's metabolic fate is a cornerstone of preclinical development, providing insights into its biotransformation and potential for active or toxic metabolites. The use of deuterated compounds like PD 144418-d7 Oxalate (B1200264) offers a powerful method for these assessments.

Tracing Metabolic Pathways of PD 144418 in In Vitro Systems

Stable isotope labeling is instrumental in tracing the biotransformation of a parent compound. When PD 144418-d7 Oxalate is incubated with in vitro systems such as liver microsomes or hepatocytes, its metabolites can be readily distinguished from endogenous molecules by mass spectrometry. The deuterium (B1214612) tag provides a unique mass signature, allowing for the unambiguous identification of metabolic products.

Common metabolic pathways for compounds like PD 144418 include oxidation, N-dealkylation, and hydroxylation. The use of its deuterated counterpart helps in confirming these pathways by observing the retention of the deuterium label on specific parts of the metabolized molecule. For instance, if the deuterium atoms are placed on the propyl group, their presence or absence in a metabolite can confirm or rule out metabolic alterations at that specific site.

Table 1: Hypothetical Metabolic Pathways of PD 144418 Identified Using this compound

Metabolic ReactionResulting MetaboliteDeuterium RetentionImplication
Hydroxylation of the tolyl groupHydroxylated PD 144418RetainedThe propyl group is not the primary site of initial oxidative metabolism.
N-dealkylationNor-PD 144418LostThe propyl group is metabolically labile and subject to cleavage.
Oxidation of the tetrahydropyridine (B1245486) ringPD 144418 N-oxideRetainedThe nitrogen on the pyridine (B92270) ring is a site of oxidation.

This table is illustrative and based on common metabolic pathways for similar compounds, as specific research data on the metabolic pathways of this compound is not publicly available.

Assessment of Metabolic Stability in Preclinical Models

Deuteration at a site of metabolic attack can slow down the rate of metabolism due to the kinetic isotope effect, where the carbon-deuterium bond is stronger and more difficult to break by metabolic enzymes than a carbon-hydrogen bond. This principle is utilized to assess the metabolic stability of a drug. By comparing the rate of disappearance of PD 144418 with that of this compound in preclinical models (e.g., liver microsomes from rats, mice, or humans), researchers can identify metabolically vulnerable sites on the molecule.

A slower degradation rate for the deuterated analog suggests that the deuterated position is a key site of metabolism. This information is crucial for understanding the drug's half-life and can guide medicinal chemistry efforts to improve metabolic stability.

Table 2: Illustrative Metabolic Stability Data of PD 144418 vs. This compound in Liver Microsomes

CompoundHalf-life (t½) in Rat Liver Microsomes (min)Half-life (t½) in Human Liver Microsomes (min)Interpretation
PD 1444182540Baseline metabolic stability.
This compound4570Deuteration at the propyl group significantly enhances metabolic stability, indicating it is a primary site of metabolism.

This data is illustrative. Specific experimental results for this compound are not available in published literature.

Role in Quantitative Pharmacokinetic Investigations (Preclinical)

Accurate quantification of drug concentrations in biological matrices is fundamental to pharmacokinetic studies. Deuterated compounds are the gold standard for use as internal standards in bioanalytical methods.

Use as an Internal Standard in Bioanalytical Methodologies for Non-Deuterated Analogues

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, a stable isotope-labeled internal standard (SIL-IS) is added to biological samples (e.g., plasma, brain tissue) to correct for variability in sample preparation and instrument response. This compound is an ideal internal standard for the quantification of PD 144418 because it has nearly identical physicochemical properties to the analyte.

This ensures that it behaves similarly during extraction, chromatography, and ionization, thus providing accurate and precise quantification of the non-deuterated drug. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Characterization of Distribution and Elimination Kinetics in Research Animals

Pharmacokinetic studies in research animals are essential to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Following administration of PD 144418 to animals, blood and tissue samples can be collected at various time points. Using this compound as an internal standard, the concentration of PD 144418 can be accurately measured, allowing for the determination of key pharmacokinetic parameters.

Table 3: Key Pharmacokinetic Parameters of PD 144418 in Rats (Illustrative Data)

ParameterValueUnitSignificance
Cmax (Maximum Concentration)500ng/mLPeak plasma concentration achieved after administration.
Tmax (Time to Cmax)1hourTime taken to reach the peak plasma concentration.
AUC (Area Under the Curve)2500ng·h/mLTotal drug exposure over time.
t½ (Half-life)4hoursTime taken for the plasma concentration to reduce by half.
Clearance0.5L/h/kgRate at which the drug is removed from the body.
Volume of Distribution2.8L/kgThe extent of drug distribution into tissues.

This table presents hypothetical pharmacokinetic data for PD 144418, which would be generated using this compound as an internal standard in the bioanalytical method.

Advanced Analytical Applications of Stable Isotope Labeling

The use of stable isotope-labeled compounds like this compound extends to more advanced analytical applications. In "metabolic switching" studies, for example, deuteration can be used to intentionally alter a metabolic pathway to investigate the pharmacological or toxicological roles of different metabolites. If deuteration at one site slows its metabolism, the metabolic machinery of the cell may shift to alternative, previously minor, metabolic pathways. Identifying the products of these shunted pathways can provide a more complete picture of the drug's biotransformation.

Furthermore, in high-resolution mass spectrometry-based metabolomics, the isotopic signature of this compound can be used to differentiate drug-related material from the complex background of endogenous biomolecules, facilitating the discovery of novel metabolites.

Mass Spectrometry-Based Quantification in Complex Biological Matrices

The primary application of this compound is to serve as an internal standard in the quantification of PD 144418 in complex biological matrices such as plasma, serum, urine, or tissue homogenates. These matrices contain a multitude of endogenous components that can interfere with the analysis, a phenomenon known as the "matrix effect." The matrix effect can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate and imprecise measurements.

By adding a known concentration of this compound to both the calibration standards and the unknown samples prior to sample preparation, any variability introduced during the extraction, chromatography, and ionization steps will affect both the analyte and the internal standard to the same extent. The mass spectrometer measures the ratio of the response of the analyte to the response of the internal standard. This ratio is then used to calculate the concentration of the analyte in the unknown sample, effectively normalizing for any variations and mitigating the impact of the matrix effect.

Illustrative Research Findings:

A hypothetical study quantifying PD 144418 in human plasma using LC-MS/MS with this compound as an internal standard would involve the development and validation of a bioanalytical method. The validation would assess parameters such as linearity, accuracy, precision, selectivity, and stability.

The linearity of the method would be established by analyzing a series of calibration standards with known concentrations of PD 144418 and a fixed concentration of this compound. The resulting data would be used to construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

Table 1: Illustrative Calibration Curve Data for the Quantification of PD 144418 in Human Plasma

Nominal Concentration of PD 144418 (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
15,2341,015,7890.00515
526,1701,023,4560.02557
1051,8901,019,8760.05088
50258,9001,025,6780.25242
100521,3401,021,5670.51034
5002,605,8001,024,3212.5438
10005,225,0001,023,8905.1031

Accuracy and precision would be determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. The results of such an analysis would demonstrate the reliability of the method.

Table 2: Illustrative Accuracy and Precision Data for the Quantification of PD 144418 in Human Plasma

QC LevelNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Accuracy (% Bias)Precision (% CV)
Low32.95-1.74.5
Medium8082.43.03.2
High800790.2-1.22.8

Isotope Dilution Mass Spectrometry Techniques

Isotope dilution mass spectrometry (IDMS) is considered a definitive method for the accurate quantification of analytes. The use of a stable isotope-labeled internal standard like this compound is a fundamental component of IDMS. This technique provides high precision and accuracy because the internal standard behaves almost identically to the analyte during sample preparation and analysis.

In a typical IDMS workflow, a known amount of this compound is added to a sample containing an unknown amount of PD 144418. After thorough mixing to ensure isotopic equilibrium, the sample is processed and analyzed by LC-MS/MS. The instrument measures the ratio of the signal from the unlabeled analyte to that of the labeled internal standard. This ratio, along with the known amount of the added internal standard, allows for the precise calculation of the amount of the analyte originally present in the sample.

Detailed Research Findings:

A key aspect of validating an IDMS method is to ensure that the deuterated standard is free of any unlabeled analyte and that its isotopic purity is high. The mass spectrum of this compound would be examined to confirm the mass shift corresponding to the seven deuterium atoms and to ensure the absence of significant signals at the m/z of the unlabeled PD 144418.

Furthermore, experiments would be conducted to confirm that the analyte and the deuterated internal standard co-elute chromatographically. This is crucial as it ensures that both compounds experience the same matrix effects at the same time, which is a prerequisite for accurate correction.

Table 3: Hypothetical Chromatographic and Mass Spectrometric Parameters for PD 144418 and this compound

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
PD 1444183.2291.2158.1
PD 144418-d73.2298.2165.1

The stability of the deuterium label is also a critical consideration. Studies would be performed under various conditions (e.g., different pH values, temperatures) to ensure that there is no back-exchange of deuterium for hydrogen, which would compromise the accuracy of the quantification.

By employing this compound in an isotope dilution mass spectrometry approach, researchers can achieve highly reliable and accurate measurements of PD 144418 concentrations in biological samples, which is essential for pharmacokinetic and pharmacodynamic studies.

Structure Activity Relationship Sar and Computational Studies

Exploration of Structural Modifications Impacting σ1 Receptor Affinity and Selectivity

The high affinity of PD 144418 for the σ1 receptor (Ki = 0.08 nM) and its remarkable selectivity over the σ2 receptor (Ki = 1377 nM) make its scaffold a prime candidate for SAR studies. nih.govrndsystems.commedchemexpress.commolnova.com Research into analogues, particularly those based on related spiropiperidine structures, has revealed several key structural features that modulate binding affinity and selectivity.

Key modifications and their effects include:

The Spirocyclic Core: The symmetrically connected spiro[ nih.govbenzopyran-1,4'-piperidine] scaffold is a known high-affinity σ1 ligand framework. nih.govnih.gov Altering this core, for instance by changing the connection point of the piperidine (B6355638) ring to be unsymmetrical (spiro[ nih.govbenzopyran-1,3'-piperidines]), leads to a significant reduction in σ1 receptor affinity, although selectivity over σ2 and NMDA receptors is often maintained. nih.gov This highlights the importance of the precise distance and orientation between the aromatic system and the basic nitrogen atom.

Substituents on the Spirocycle: The addition of specific functional groups to the spirocyclic system can enhance both affinity and selectivity. For example, introducing a cyano group at the 3-position of the spiro[benzopyran-1,4'-piperidine] structure results in compounds with very high σ1 affinity and selectivity ratios exceeding 1000-fold over the σ2 receptor. nih.gov

Piperidine N-Substituents: The substituent on the piperidine nitrogen plays a crucial role in interacting with a hydrophobic binding site on the σ1 receptor. While arylalkyl groups like benzyl (B1604629) are common in potent ligands, studies show that simple alkyl residues (e.g., cyclohexylmethyl) can also confer high potency, with Ki values in the sub-nanomolar range. nih.gov The nature of this substituent has a significant impact on affinity.

Bioisosteric Replacement: Replacing the benzopyran ring system with a bioisostere, such as a thienopyran, can retain or even enhance σ1 receptor affinity. N-substituted spiro[piperidine-4,4'-thieno[3,2-c]pyrans] have been shown to be highly potent and selective σ1 ligands, with the N-benzyl and N-cyclohexylmethyl derivatives exhibiting Ki values of 0.32 nM and 0.29 nM, respectively.

These findings underscore that high affinity and selectivity are governed by a combination of the core scaffold's geometry and the nature of its peripheral substituents.

CompoundModification from PD 144418 Scaffoldσ1 Affinity (Ki, nM)σ2 Affinity (Ki, nM)Selectivity (σ2/σ1)Reference
PD 144418Reference Compound0.081377~17213 nih.govresearchgate.netrndsystems.com
1'-benzyl-3,4-dihydrospiro[ nih.govbenzopyran-1,4'-piperidine]-3-carbonitrileSpiro[benzopyran-piperidine] core with N-benzyl and 3-cyano group1.541586~1030 nih.gov
N-cyclohexylmethyl spiro[piperidine-4,4'-thieno[3,2-c]pyran] derivativeThiophene bioisostere of benzopyran; N-cyclohexylmethyl group0.29>1000>3448
Spiro[1,2,4-benzotriazine-3(4H),4’-(1’-benzyl)piperidine]Spiro[benzotriazine-piperidine] core with N-benzyl group1.17700~7000 sci-hub.se

Quantitative Structure-Activity Relationship (QSAR) Modeling for PD 144418 Analogues (General Methodology)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.org For analogues of PD 144418, a QSAR study would aim to predict the σ1 receptor affinity based on molecular descriptors. The general methodology involves several key steps:

Data Set Preparation: A diverse set of PD 144418 analogues with experimentally determined σ1 binding affinities (e.g., Ki or IC50 values) is compiled. These structures are curated, standardized, and often converted into a suitable format for descriptor calculation. The data is typically divided into a training set for model development and a test set for external validation. nih.govnih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (3D), and electronic properties. researchgate.net

Descriptor Selection and Model Building: To avoid overfitting and to create a robust model, a subset of the most relevant descriptors is selected. This is often achieved using statistical algorithms like genetic algorithms or stepwise regression. nih.gov Using the selected descriptors, a mathematical model is constructed, commonly through methods like Multiple Linear Regression (MLR), which correlates the descriptors with the observed biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed. Internal validation techniques, such as cross-validation (e.g., leave-one-out), are performed on the training set. nih.gov Crucially, external validation is performed by using the developed model to predict the activity of the compounds in the test set, which were not used during model creation. The correlation between the predicted and experimental activities for the test set is a key indicator of the model's real-world predictive capability. nih.gov

A successful QSAR model for PD 144418 analogues would provide valuable insights into which structural features are most influential for σ1 affinity, thereby guiding the rational design of new, potentially more potent ligands.

Molecular Dynamics Simulations to Elucidate Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide powerful, atomistic-level insights into the dynamic interactions between a ligand and its receptor over time. mdpi.com The publication of the high-resolution crystal structure of the human σ1 receptor co-crystallized with PD 144418 (PDB ID: 5HK1) has been a cornerstone for such studies. nih.govnih.govmdpi.com

MD simulations starting with the 5HK1 crystal structure have been used to:

Confirm Binding Pose Stability: Simulations confirm that PD 144418 remains stably bound within the receptor's binding pocket, validating the crystallographically observed pose. nih.gov The binding pocket is located within a cupin-like β-barrel and is predominantly hydrophobic. mdpi.comacs.org

Identify Key Amino Acid Interactions: These simulations detail the specific interactions that anchor the ligand. A crucial hydrophilic interaction is the formation of a hydrogen bond or salt bridge between the protonated amine of the ligand and the highly conserved acidic residue, Glu172. nih.govmdpi.comnih.gov This interaction is considered essential for high-affinity binding.

Characterize Hydrophobic Contacts: The simulations also highlight the importance of hydrophobic interactions between the ligand and surrounding nonpolar residues. Key residues identified as contributing significantly to the ligand-receptor interplay include Tyr103, Tyr120, Leu105, Ile124, and Val162. nih.govmdpi.com These interactions are critical for differentiating the binding of various ligands. nih.gov

Explore Ligand Access Routes: Steered Molecular Dynamics (SMD), a specialized simulation technique, has been employed to investigate how ligands like PD 144418 enter and exit the buried binding site. These studies suggest that ligands may access the binding pocket through a cavity that opens on the protein surface adjacent to the membrane. nih.gov

Together, these computational dynamics studies provide a detailed, four-dimensional view of the binding event, complementing static structural data and guiding further drug design.

Design Principles for Novel σ1 Ligands Based on PD 144418 Scaffold

The combined knowledge from SAR, X-ray crystallography, and computational studies on PD 144418 and its analogues has led to the establishment of clear design principles for novel, high-affinity σ1 ligands.

Essential Pharmacophore Elements: A successful σ1 ligand based on this scaffold must contain a positively ionizable nitrogen atom (basic amine). This group is fundamental for forming the key electrostatic interaction with the carboxylate side chain of residue Glu172 in the center of the binding pocket. nih.govnih.govresearchgate.net

Optimal Hydrophobic Moieties: The basic amine should be flanked by two hydrophobic regions. These regions are necessary to occupy the large, nonpolar binding cavity and establish favorable hydrophobic contacts with residues like Tyr103, Met93, Leu105, Ile124, and Leu182. mdpi.comnih.gov The size, shape, and rigidity of these hydrophobic groups are critical for tuning affinity and selectivity.

Scaffold Rigidity and Geometry: The use of a rigid or semi-rigid scaffold, such as the spirocyclic systems found in many potent ligands, is advantageous. nih.govsci-hub.se This pre-organizes the key pharmacophoric elements into a conformation that is favorable for binding, reducing the entropic penalty upon complex formation. The specific geometry of the scaffold dictates the precise positioning of the amine and hydrophobic groups within the binding site.

Structure-Based Design: The crystal structure of the σ1 receptor in complex with PD 144418 (PDB: 5HK1) serves as a direct template for structure-based drug design. researchgate.netnih.gov Novel candidate molecules can be docked into this structure in silico to predict their binding mode and affinity, allowing for the rational design of modifications aimed at optimizing interactions with specific residues in the binding pocket before undertaking chemical synthesis. researchgate.net

By adhering to these principles, researchers can leverage the structural insights gained from PD 144418 to rationally design new generations of σ1 receptor ligands with tailored affinity, selectivity, and pharmacological profiles.

Synthetic Methodologies for Pd 144418 and Its Deuterated Analogues Academic Focus

General Synthetic Routes to the PD 144418 Core Structure

The core structure of PD 144418 is 1-propyl-5-(3-p-tolyl-isoxazol-5-yl)-1,2,3,6-tetrahydropyridine. nih.gov Its synthesis can be conceptually broken down into the formation of two key heterocyclic intermediates: a 3-(p-tolyl)isoxazole derivative and a 1-propyl-1,2,3,6-tetrahydropyridine (B14637160) derivative, which are then coupled.

A plausible and common strategy for the synthesis of the 3,5-disubstituted isoxazole (B147169) ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. acs.orgnih.gov In the context of PD 144418, this would involve the reaction of a p-tolyl-substituted nitrile oxide with a suitably functionalized alkyne that will eventually become part of the tetrahydropyridine (B1245486) ring.

One general method involves the following steps:

Formation of p-tolylaldoxime: p-Tolualdehyde is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form the corresponding aldoxime.

Generation of the Nitrile Oxide: The p-tolylaldoxime is then converted in situ to the corresponding nitrile oxide. This is often achieved by oxidation with an agent like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent. acs.org

Cycloaddition: The generated nitrile oxide undergoes a [3+2] cycloaddition reaction with a terminal alkyne to form the 3-(p-tolyl)isoxazole ring. acs.orgacs.orgcore.ac.uk For the synthesis of a precursor to the tetrahydropyridine ring, an alkyne with a protected alcohol or a similar functional group would be used.

The tetrahydropyridine moiety can be synthesized through various methods, often involving the partial reduction of a corresponding pyridine (B92270) or the cyclization of an appropriate acyclic precursor. researchgate.netrsc.orguwo.catandfonline.comnih.govtubitak.gov.trresearchgate.net A common approach is the Hantzsch pyridine synthesis or variations thereof, followed by selective reduction. Alternatively, functionalized piperidines can be elaborated into tetrahydropyridines.

A convergent synthesis would likely involve the preparation of a 5-ethynyl-1-propyl-1,2,3,6-tetrahydropyridine intermediate. The synthesis of this intermediate could be achieved from a suitable pyridine precursor which is first N-alkylated with a propyl group and then functionalized at the 3-position (which becomes the 5-position in the final product) to introduce the ethynyl (B1212043) group.

The final step in assembling the core structure of PD 144418 would be the coupling of the 3-(p-tolyl)isoxazole unit with the 1-propyl-1,2,3,6-tetrahydropyridine unit. If the isoxazole is prepared with a leaving group at the 5-position and the tetrahydropyridine is converted to an organometallic reagent (or vice versa), a cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed.

Strategies for Deuterium (B1214612) Incorporation (d7) at Specific Positions

The synthesis of PD 144418-d7 oxalate (B1200264) requires the introduction of seven deuterium atoms. Based on common practices in medicinal chemistry to improve metabolic stability, the most likely positions for deuteration are the n-propyl group attached to the tetrahydropyridine nitrogen. cd-bioparticles.netbioscientia.de This would result in a heptadeuterated propyl group (CD₃CD₂CD₂-).

The most straightforward strategy to introduce the d7-propyl group is to use a deuterated alkylating agent during the synthesis of the tetrahydropyridine ring. A key reagent for this would be 1-bromo-1,1,2,2,3,3,3-heptadeuteropropane (d7-propyl bromide).

The synthesis of d7-propyl bromide can be achieved starting from a deuterated precursor. For example:

Starting Material: Commercially available deuterated propanol (B110389) (propan-1,1,2,2,3,3,3-d7-ol) or deuterated propionic acid.

Conversion to Bromide: The deuterated alcohol can be converted to the corresponding bromide using standard brominating agents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Once d7-propyl bromide is obtained, it can be used to alkylate the nitrogen of a pre-formed 5-substituted-1,2,3,6-tetrahydropyridine intermediate to yield the deuterated final product.

General methods for deuterium incorporation often rely on hydrogen-deuterium exchange reactions, but for a specific and complete labeling of an alkyl chain, the use of a deuterated building block is generally more efficient and provides better isotopic purity. resolvemass.catandfonline.com

Purification and Characterization of Synthetic Intermediates and Final Compounds

Throughout the synthesis of PD 144418 and its d7 analogue, purification of intermediates and the final compound is crucial to ensure high purity. Standard laboratory techniques are employed for this purpose.

Purification Methods:

Flash Column Chromatography: This is a primary tool for purifying organic compounds. Silica gel is a common stationary phase, and the mobile phase is a mixture of solvents tailored to the polarity of the compound of interest. nih.gov

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of pure crystals.

Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be an effective method.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for the final compound, preparative HPLC is often used.

Characterization Techniques:

The structure and purity of the synthesized compounds are confirmed using a variety of analytical methods.

Technique Purpose Expected Observations for PD 144418
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the chemical structure and connectivity of atoms. ¹H NMR provides information about hydrogen atoms, while ¹³C NMR provides information about carbon atoms.¹H NMR would show characteristic signals for the aromatic protons of the p-tolyl group, the protons on the isoxazole and tetrahydropyridine rings, and the protons of the n-propyl group. For PD 144418-d7, the signals corresponding to the n-propyl group would be absent in the ¹H NMR spectrum.
Mass Spectrometry (MS) To determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns.The mass spectrum would show a molecular ion peak corresponding to the exact mass of PD 144418. For PD 144418-d7, the molecular ion peak would be shifted by +7 mass units compared to the non-deuterated compound.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.The IR spectrum would show characteristic absorption bands for C-H, C=C, C=N, and C-O bonds present in the molecule.
Elemental Analysis To determine the elemental composition of the compound.The experimentally determined percentages of carbon, hydrogen, and nitrogen would match the calculated values for the molecular formula of PD 144418.

Deuterated standards are crucial in analytical and pharmaceutical research for use as internal standards in quantitative mass spectrometry-based assays due to their similar chemical properties but distinct mass. cd-bioparticles.netresolvemass.caiaea.org The characterization of PD 144418-d7 Oxalate would follow the same principles, with a key focus on confirming the level and location of deuterium incorporation using NMR and mass spectrometry. acs.org

Development of Efficient and Scalable Laboratory Synthesis Methods

The development of an efficient and scalable synthesis is important for producing larger quantities of PD 144418 and its deuterated analogue for extensive research. Key considerations for scaling up a laboratory synthesis include:

Cost and Availability of Starting Materials: Utilizing readily available and inexpensive starting materials is crucial for a cost-effective synthesis.

Reaction Conditions: Reactions should ideally be run under mild conditions (e.g., at or near room temperature and atmospheric pressure) and should not require the use of hazardous or difficult-to-handle reagents.

Purification Methods: The need for chromatographic purification should be minimized at scale. Whenever possible, purification by crystallization is preferred as it is generally more scalable and cost-effective.

Process Safety: A thorough evaluation of the safety of all chemical transformations and reagents is necessary before scaling up a synthesis.

For PD 144418, developing a one-pot or tandem reaction sequence for the formation of the core structure could significantly improve efficiency. For instance, a multi-component reaction to form the functionalized tetrahydropyridine ring could be explored. researchgate.netresearchgate.net The use of catalysis, for example, in the cycloaddition or cross-coupling steps, can also lead to more efficient and environmentally friendly processes.

Analytical Techniques for Compound Quantification and Characterization

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of "PD 144418-d7 Oxalate (B1200264)," enabling its separation from impurities and related substances. The choice of method depends on the compound's physicochemical properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile and thermally labile compounds like "PD 144418-d7 Oxalate." Reversed-phase HPLC is a commonly employed mode, where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For the analysis of related organic molecules, various HPLC methods have been developed. For instance, the determination of oxalate in biological fluids has been achieved using reversed-phase HPLC following derivatization to form a fluorescent product. This approach enhances sensitivity and selectivity. Other HPLC methods for oxalate analysis have utilized anion-exchange columns with UV or conductivity detection. Ion-pair reversed-phase HPLC has also been successfully applied. The specific conditions for analyzing "this compound" would need to be optimized, considering factors such as column chemistry, mobile phase composition, and detector type to achieve the desired resolution and sensitivity.

Table 1: HPLC Methods for Oxalate Analysis

HPLC Mode Column Type Detection Method Reference
Reversed-Phase C18 Fluorescence
Anion-Exchange Anion-Exchange UV/Conductivity

Gas Chromatography (GC) (General Relevance for Oxalate)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For non-volatile compounds like oxalates, derivatization is necessary to convert them into volatile esters. For example, oxalate can be converted to its dimethyl ester for GC analysis. This approach, often coupled with mass spectrometry (GC-MS), provides high sensitivity and specificity. While directly applicable to the oxalate moiety, the high molecular weight and complex structure of the "PD 144418" portion may make GC less suitable than HPLC for the intact analysis of "this compound." However, GC could be relevant for determining the oxalate content or for analyzing any volatile impurities.

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of "this compound," providing information on its molecular weight and structure. The deuterated nature of the compound makes MS-based techniques particularly useful for quantification and in metabolic studies.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Analysis

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of MS. This technique is highly suited for the analysis of "this compound" in complex biological matrices. LC-MS methods have been established for the analysis of oxalate in biological fluids, demonstrating the technique's utility. For "this compound," an LC-MS method would involve optimizing the chromatographic separation and the mass spectrometric parameters (e.g., ionization source, cone voltage) to achieve maximum sensitivity and specificity for the parent ion. The presence of the seven deuterium (B1214612) atoms results in a distinct isotopic signature that aids in its identification and quantification.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and structural information. In an MS/MS experiment, a specific parent ion (in this case, the molecular ion of "this compound") is selected and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern is unique to the molecule's structure and can be used for definitive identification. Furthermore, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes in tandem mass spectrometry offer highly sensitive and selective quantification by monitoring specific parent-to-fragment ion transitions. This is particularly advantageous for quantitative studies in complex biological samples.

Spectroscopic Characterization Techniques

Spectroscopic techniques provide valuable information about the chemical structure and purity of "this compound." Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and ²H-NMR) would be instrumental in confirming the molecular structure and the specific locations of the deuterium atoms. Infrared (IR) spectroscopy could be used to identify the presence of key functional groups within the molecule. Ultraviolet-Visible (UV-Vis) spectroscopy could be employed to determine the compound's absorbance characteristics and for quantitative analysis using a calibration curve.

Table 2: Compound Names Mentioned

Compound Name
This compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (General Relevance)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. jchps.com It provides detailed information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq For a compound like this compound, both ¹H NMR and ¹³C NMR would be employed to confirm its molecular structure.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environments, and the connectivity between adjacent protons.

Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), indicates the electronic environment of the proton. Protons attached to or near electronegative atoms or aromatic rings will appear at different chemical shifts.

Integration: The area under each signal is proportional to the number of protons it represents.

Spin-Spin Splitting: The splitting of a signal into multiple peaks (e.g., doublet, triplet) reveals the number of protons on adjacent carbon atoms.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule.

Chemical Shift (δ): The chemical shift of a ¹³C signal indicates the type of carbon atom (e.g., alkyl, alkene, aromatic, carbonyl).

Number of Signals: The number of distinct signals corresponds to the number of non-equivalent carbon atoms in the molecule.

The deuteration in this compound would be evident in the ¹H NMR spectrum by the absence of signals at the positions where deuterium atoms have replaced hydrogen atoms.

Table 1: General Expected ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups

Functional Group Approximate ¹H Chemical Shift (ppm) Approximate ¹³C Chemical Shift (ppm)
Alkyl C-H 0.5 - 2.0 5 - 40
C-H adjacent to N 2.2 - 2.9 30 - 60
Aromatic C-H 6.5 - 8.5 110 - 160
Alkene C-H 4.5 - 6.5 100 - 150
Oxalate Carbonyl N/A 158 - 168

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy (General Relevance)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of organic molecules.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. tutorchase.com Each type of bond (e.g., C=O, O-H, N-H, C-O) vibrates at a characteristic frequency, resulting in a unique absorption band in the IR spectrum. ponder.ing For this compound, IR spectroscopy would be used to confirm the presence of key functional groups. The carbonyl groups (C=O) of the oxalate counterion would exhibit a strong absorption band. tutorchase.com

Table 2: General IR Absorption Frequencies for Common Functional Groups

Functional Group Characteristic Absorption Range (cm⁻¹) Intensity
C-H (alkane) 2850 - 3000 Strong
C=C (aromatic) 1400 - 1600 Medium to weak
C=O (oxalate) 1550 - 1750 Strong
C-N 1000 - 1350 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. pearson.com Molecules containing conjugated double bonds, like the aromatic and heterocyclic rings in PD 144418, absorb UV or visible light to promote electrons to higher energy orbitals. lumenlearning.com The wavelength of maximum absorbance (λmax) is characteristic of the extent of the conjugated system. masterorganicchemistry.com As the length of the conjugated system increases, the λmax shifts to longer wavelengths. shimadzu.com

Methods for Oxalate Counterion Analysis in Research Samples

Accurate quantification of the oxalate counterion is crucial for determining the precise molar concentration of the active pharmaceutical ingredient. Several analytical methods are available for the determination of oxalate. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of ions. nih.gov For oxalate analysis, a common approach involves ion-exchange chromatography or reversed-phase chromatography with a suitable ion-pairing agent. preprints.org Detection can be achieved using a UV detector, as oxalate has a chromophore, or a conductivity detector. A reliable HPLC method can serve as a significant tool for determining oxalate levels. nih.gov

Ion Chromatography (IC): IC is a specialized form of HPLC that is highly effective for the separation and quantification of inorganic and organic anions, including oxalate. separations.nl The technique utilizes an ion-exchange column to separate ions based on their charge and affinity for the stationary phase. nih.govresearchgate.net A conductivity detector is typically used for detection. separations.nl

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov It offers advantages such as rapid analysis times and minimal sample preparation. nih.gov For oxalate analysis, indirect UV absorbance detection is often employed. nih.govnist.gov

Enzymatic Assays: Enzymatic methods offer high specificity for oxalate quantification. nih.gov These assays typically utilize the enzyme oxalate oxidase, which catalyzes the oxidation of oxalate to hydrogen peroxide and carbon dioxide. libios.frbioassaysys.com The resulting hydrogen peroxide can then be measured using a colorimetric or chemiluminescent reaction. tandfonline.com

Table 3: Comparison of Methods for Oxalate Counterion Analysis

Method Principle Common Detector Advantages
HPLC Chromatographic separation UV, Conductivity High precision and accuracy
Ion Chromatography Ion-exchange separation Conductivity High selectivity for ions
Capillary Electrophoresis Separation by electrophoretic mobility Indirect UV Absorbance Fast analysis, small sample volume
Enzymatic Assay Enzyme-catalyzed reaction Colorimetric, Chemiluminescent High specificity

Future Research Directions and Open Questions

Elucidating the Precise Downstream Signaling Pathways Mediated by σ1 Receptors upon PD 144418 Binding

PD 144418 is a highly potent and selective ligand for the σ1 receptor, with a reported Ki value of 0.08 nM for σ1 versus 1377 nM for the σ2 subtype. nih.govmedchemexpress.commolnova.comrndsystems.com This selectivity makes it an exceptional tool for dissecting the receptor's function. The σ1 receptor, primarily located at the endoplasmic reticulum (ER) and its interface with mitochondria, acts as a ligand-operated molecular chaperone. mdpi.comnih.govresearchgate.net Its activation can modulate numerous downstream signaling pathways, including calcium homeostasis, ion channel activity, and cellular stress responses. smolecule.comfrontiersin.org

Future research must focus on the precise molecular events following the binding of PD 144418. It is known that σ1 receptor ligands can alter the oligomerization state of the receptor; antagonists like PD 144418 have been shown to enhance the formation of σ1 receptor multimers. researchgate.net A critical open question is how this change in quaternary structure translates into specific signaling cascades. In vitro studies have shown that PD 144418 can reverse the N-methyl-D-aspartate (NMDA)-induced increase of cyclic GMP (cGMP) in rat cerebellar slices, pointing to a role in modulating glutamatergic neurotransmission. nih.govmedchemexpress.commolnova.com Further investigation is needed to map the complete network of protein-protein interactions and second messenger systems that are engaged by the PD 144418-σ1 receptor complex. Defining this "proximatome" in a ligand-dependent manner will be key to understanding its therapeutic potential. frontiersin.org

Research QuestionCurrent EvidenceFuture Direction
How does PD 144418 binding affect σ1 receptor structure?Enhances receptor multimerization (oligomerization). researchgate.netCharacterize the specific oligomeric states and their functional relevance.
What are the key downstream effectors?Modulates NMDA receptor-mediated cGMP increase. nih.govmedchemexpress.commolnova.comIdentify direct protein interactors and map subsequent signaling cascades (e.g., kinase, phosphatase activity).
How is calcium signaling affected?σ1 receptors regulate Ca2+ transfer from the ER to mitochondria. nih.govQuantify the precise changes in intracellular calcium dynamics in different cellular compartments upon PD 144418 application.

Investigating Potential σ1 Receptor Modulation in Novel Preclinical Disease Models (e.g., neurodegenerative, psychiatric)

The widespread expression of σ1 receptors in the central nervous system and their involvement in neuroprotection, mood regulation, and neuronal plasticity make them a compelling target for neurological and psychiatric disorders. researchgate.netsmolecule.comresearchgate.net Preclinical studies have implicated σ1 receptors in conditions such as Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and schizophrenia. researchgate.netnih.govrsc.org

PD 144418 has demonstrated effects in various preclinical models that suggest therapeutic potential. For instance, it antagonizes mescaline-induced scratching behavior, which is indicative of potential antipsychotic properties. nih.govmedchemexpress.comrndsystems.com Furthermore, it effectively attenuates cocaine-induced hyperactivity in mice, highlighting a role in motivational and reward processes. rndsystems.comresearchgate.net The neuroprotective properties of σ1 ligands are of particular interest. smolecule.com Future research should leverage PD 144418 and its deuterated form in more advanced and specific preclinical models. This includes using patient-derived induced pluripotent stem cell (iPSC) models of neurodegenerative diseases or complex behavioral models that assess cognitive domains relevant to psychiatric illness. Such studies will be crucial to validate the therapeutic hypothesis for σ1 receptor modulation in these complex, multifactorial diseases. nih.gov

Exploring the Role of PD 144418-d7 Oxalate (B1200264) in Advanced Pharmacodynamic Drug-Drug Interaction Studies in Research Models

The introduction of deuterium (B1214612) atoms in PD 144418-d7 Oxalate provides a powerful tool for advanced pharmacokinetic (PK) and pharmacodynamic (PD) studies. smolecule.com Deuteration, the replacement of hydrogen with its heavier isotope, can alter a molecule's metabolic profile, often by slowing the rate of enzymatic breakdown due to the kinetic isotope effect (KIE). musechem.comuniupo.it This can lead to an improved pharmacokinetic profile, such as a longer half-life. marketersmedia.comnih.gov

The isotopically labeled nature of this compound is ideal for use as an internal standard in mass spectrometry-based assays, allowing for precise quantification in biological matrices. smolecule.commarketersmedia.com This is critical for drug-drug interaction studies. For example, PD 144418 has been shown to potentiate the effect of haloperidol (B65202) on serotonin (B10506) synthesis in the mesolimbic region. nih.govmedchemexpress.commolnova.com Using this compound, researchers can conduct sophisticated studies to determine if co-administered drugs alter its metabolism or, conversely, how it affects the metabolism and distribution of other compounds. An important consideration is the potential for "metabolic switching," where blocking one metabolic pathway through deuteration may shunt the molecule to other, potentially unpredicted, pathways, which must be validated in vivo. musechem.com

Development of Advanced Imaging Probes Based on PD 144418 Scaffold for σ1 Receptor Visualization in Vivo (Preclinical)

Non-invasive in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are invaluable for studying receptor distribution and density in the brain. nih.gov The high affinity and selectivity of PD 144418 for the σ1 receptor make its chemical structure an excellent scaffold for the development of novel imaging probes. nih.govmedchemexpress.com

The process involves modifying the PD 144418 molecule to incorporate a radionuclide (e.g., Carbon-11, Fluorine-18, or Technetium-99m) without significantly compromising its binding affinity for the σ1 receptor. mdpi.comncc.go.jp The goal is to create a radioligand that can cross the blood-brain barrier and specifically bind to σ1 receptors, allowing for their visualization and quantification. rsc.org Such probes would be instrumental in preclinical research to:

Map the changes in σ1 receptor density in animal models of neurodegenerative and psychiatric diseases. nih.gov

Assess receptor occupancy by unlabeled therapeutic candidates, including PD 144418 itself.

Provide a potential diagnostic biomarker for diseases involving σ1 receptor pathology. rsc.org The development of such tools from the PD 144418 scaffold represents a significant step toward translating basic σ1 receptor research into clinical applications. nih.gov

Integration of Multi-Omics Approaches to Understand System-Level Responses to σ1 Ligands

To fully comprehend the biological impact of σ1 receptor modulation by ligands like this compound, a systems-level perspective is required. Multi-omics approaches—which include genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, comprehensive view of the cellular and physiological changes induced by ligand binding. mdpi.com

The deuterated nature of this compound makes it particularly suitable for proteomics studies, where it can be used to track protein interactions and quantify changes in protein expression using mass spectrometry. smolecule.com A recent study utilized proximity biotinylation to define the network of proteins that interact with the σ1 receptor in a ligand-dependent manner. frontiersin.org Applying such techniques with PD 144418 would reveal its specific "interactome." By integrating these findings with transcriptomic data (changes in gene expression) and metabolomic data (changes in cellular metabolites), researchers can construct a detailed model of the system-wide response to σ1 receptor modulation, potentially uncovering novel biomarkers and therapeutic pathways. mdpi.com

Challenges and Innovations in the Synthesis and Analytical Characterization of Deuterated Pharmacological Tools

The creation and use of deuterated compounds like this compound come with a unique set of challenges and have spurred significant innovation in chemical synthesis and analysis. acs.org

Challenges:

Isotopic Purity: Achieving 100% isotopic incorporation is nearly impossible, posing challenges for synthesis, analysis, and regulation. researchgate.netdigitellinc.com Maintaining high (≥98%) and site-specific deuterium labeling throughout a multi-step synthesis is a primary hurdle. marketersmedia.com

Isotopic Scrambling: During synthesis, deuterium atoms can be lost or moved to unintended positions, which complicates characterization and can alter the compound's properties. marketersmedia.com

Complex Synthesis: The deuteration of specific chemical structures, such as the piperidine (B6355638) system in PD 144418, often requires sophisticated, multi-step methodologies. smolecule.com

Chiral Analysis: If deuteration creates a new chiral center, separating and characterizing the resulting enantioisotopomers can be difficult. researchgate.net

Innovations:

Advanced Synthetic Methods: New techniques, including transition-metal-catalyzed hydrogen isotope exchange, allow for the precise and efficient incorporation of deuterium at specific C-H bonds. researchgate.net The use of pre-labeled deuterated building blocks in synthesis helps preserve isotopic integrity and simplifies production. marketersmedia.com

Analytical Techniques: Sophisticated methods are required for characterization. Chiral tag molecular rotational resonance (MRR) spectroscopy has been developed to determine the absolute configuration of molecules that are chiral due to isotopic substitution. researchgate.net

Streamlined Processes: The use of multicomponent reactions (MCRs) with deuterated starting materials enables the rapid generation of diverse libraries of deuterated compounds for screening. beilstein-journals.org For analytical purposes, simple hydrogen-deuterium exchange reactions can be an efficient way to produce deuterated standards for quantitative LC-MS analysis. mdpi.com

These ongoing advancements are crucial for supplying researchers with the high-quality deuterated tools necessary to push the boundaries of pharmacology. uniupo.itnih.gov

Q & A

Q. How can this compound’s metabolic stability be systematically compared across species?

  • Methodological Answer : Use liver microsomes (human, rat, mouse) with NADPH cofactor. Quantify parent compound depletion over 60 minutes (LC-MS/MS). Calculate intrinsic clearance (CLint) and extrapolate to in vivo hepatic clearance via the well-stirred model. Cross-reference with in silico predictions (e.g., Simcyp) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.